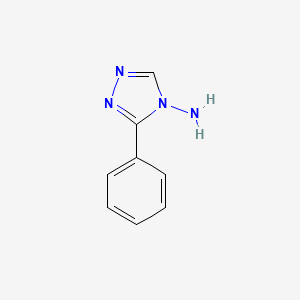

3-phenyl-4H-1,2,4-triazol-4-amine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are a cornerstone of modern chemical science, playing a pivotal role in medicinal chemistry and materials science. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are integral to the architecture of numerous natural products, including alkaloids, vitamins, and nucleic acids. mdpi.comnih.gov In the realm of pharmaceuticals, it is estimated that approximately 59-75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a nitrogen-containing heterocyclic scaffold. openmedicinalchemistryjournal.comnih.gov This prevalence is attributed to their unique structural and electronic properties, which allow for diverse chemical interactions and biological activity. wisdomlib.orgopenmedicinalchemistryjournal.com The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. nih.gov Consequently, these heterocyles are foundational in the development of a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. mdpi.comontosight.ai

Overview of 1,2,4-Triazole (B32235) Core Structure and its Aromaticity in Advanced Chemical Systems

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. nih.gov This core structure is characterized by its planarity and aromaticity, which are key to its stability and chemical behavior. wikipedia.orgreddit.com The aromaticity arises from the delocalization of six π-electrons across the ring, satisfying Hückel's rule. All atoms within the 1,2,4-triazole ring are sp2 hybridized, contributing to the continuous overlap of p-orbitals necessary for the aromatic system. reddit.com

The 1,2,4-triazole nucleus can exist in different tautomeric forms, with the 1H- and 4H-isomers being the most common. nih.gov The specific tautomer present can be influenced by the nature and position of substituents on the ring. The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring imparts it with a distinct dipole moment and the capacity to act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets. nih.gov This versatile scaffold is often considered a bioisostere for amide and ester groups, allowing for its incorporation into drug candidates to improve metabolic stability and pharmacokinetic properties. nih.govguidechem.com

Positioning of 3-Phenyl-4H-1,2,4-triazol-4-amine within the Broader 1,2,4-Triazole Research Landscape

Within the extensive family of 1,2,4-triazole derivatives, this compound stands out as a significant research compound. Its structure features a phenyl group at the 3-position and an amino group at the 4-position of the 1,2,4-triazole ring. This specific substitution pattern distinguishes it from other triazole derivatives and provides a template for further functionalization.

Research on related structures, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, highlights the importance of the 4-amino and phenyl substituents in conferring biological activity. dergipark.org.trresearchgate.net The presence of the phenyl ring can contribute to hydrophobic interactions with biological targets, while the 4-amino group offers a site for derivatization to create a library of new compounds with potentially enhanced properties. Studies on analogous compounds have demonstrated a wide range of biological activities, including antimicrobial and anticonvulsant effects. dergipark.org.trnih.gov

Scope and Academic Relevance of Research on this compound and its Functionalized Derivatives

The academic relevance of this compound and its derivatives is rooted in their potential as scaffolds for the development of novel therapeutic agents and functional materials. The core structure provides a versatile platform for synthetic modifications, allowing researchers to explore structure-activity relationships (SAR).

The synthesis of derivatives often involves reactions of the 4-amino group, such as condensation with aldehydes and ketones to form Schiff bases, which can then be further cyclized. dergipark.org.trresearchgate.net These modifications can lead to compounds with a broad spectrum of biological activities. For instance, research has shown that derivatives of similar 4-amino-1,2,4-triazoles exhibit promising anticancer, anticonvulsant, and antimicrobial properties. dergipark.org.trresearchgate.netnih.gov The exploration of these derivatives contributes significantly to the field of medicinal chemistry by expanding the chemical space for drug discovery and providing insights into the molecular interactions that govern biological activity.

Interactive Data Table: Properties of Selected 1,2,4-Triazole Derivatives

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| 3-phenyl-4H-1,2,4-triazole | C8H7N3 | Basic structural unit for further synthesis. | sigmaaldrich.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C8H8N4S | Derivatives show promising antimicrobial activities. | dergipark.org.tr |

| 3-phenyl-1,2,4-triazol-5-amine | C8H8N4 | Exists in tautomeric forms with 5-phenyl-1,2,4-triazol-3-amine. | nih.gov |

| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | C11H13N5 | Investigated for anticonvulsant activity. | researchgate.net |

| 1-methyl-4-phenyl-1H-1,2,3-triazole | C9H9N3 | Used as a cyclometalating ligand in iridium(III) complexes. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-6-10-11-8(12)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJKDFCKNSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427855 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38345-23-2 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 4h 1,2,4 Triazol 4 Amine and Its Architectures

Targeted Functionalization and Derivatization Strategies

Once the 3-phenyl-4H-1,2,4-triazol-4-amine core is synthesized, its primary amino group at the N-4 position serves as a versatile handle for a wide range of functionalization reactions, enabling the creation of diverse molecular architectures.

The primary amino group of 4-amino-1,2,4-triazoles readily undergoes condensation with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for creating a vast library of derivatives. researchgate.net The synthesis is typically carried out by reacting equimolar amounts of the aminotriazole and a suitable carbonyl compound, often an aromatic aldehyde, in a solvent like ethanol (B145695) or glacial acetic acid. dergipark.org.trnih.gov The reaction can be performed under conventional reflux conditions, which may take several hours. nih.gov

Modern methods have significantly improved the efficiency of Schiff base formation. Sonochemical procedures, using ultrasound, can induce precipitation of the product within 3-5 minutes in excellent yields. nih.gov Similarly, microwave-assisted condensation is remarkably fast and efficient. nih.gov For example, a series of Schiff bases were prepared from 4-amino-4H-1,2,4-triazole and various aryl aldehydes by grinding the reactants in a mortar and pestle with a few drops of acetic acid for 3-4 hours at room temperature, demonstrating a solvent-free approach. researchgate.net The formation of the imine bond (C=N) is confirmed by the disappearance of the precursor amine and carbonyl peaks in IR spectra and the appearance of a characteristic signal for the azomethine proton (N=CH) in ¹H-NMR spectra, typically in the range of δ 8.10-9.20 ppm. dergipark.org.trresearchgate.net

The nucleophilic character of the 4-amino group also allows for acylation and the formation of thiourea (B124793) derivatives. These transformations introduce new functional moieties that can significantly alter the molecule's properties. A multi-step protocol can be employed to synthesize novel N-acyl and N-thiourea derivatives starting from a Schiff base precursor. chemmethod.com

In a typical sequence, an N-acyl derivative is first prepared through an addition reaction. For instance, reacting a Schiff base derived from a 4-amino-1,2,4-triazole (B31798) with an acyl chloride, such as acetyl chloride, in a dry solvent like benzene (B151609) yields the corresponding N-acyl compound. chemmethod.com Subsequently, this N-acyl derivative can be converted into an N-thiourea derivative. This is achieved by reacting it with thiourea in an alkaline solution. chemmethod.com These reactions provide a pathway to complex molecules featuring multiple pharmacophoric units integrated into a single structure.

Table 2: Derivatization of the 4-Amino-1,2,4-triazole Scaffold

| Strategy | Precursor | Reagents | Resulting Derivative | Reference(s) |

|---|---|---|---|---|

| Schiff Base Formation | 4-Amino-4H-1,2,4-triazole | Aromatic aldehydes (e.g., 4-chlorobenzaldehyde) | (Aryl)-N-(4H-1,2,4-triazol-4-yl)methanimine | researchgate.net |

| Schiff Base Formation | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes (e.g., benzaldehyde) | 4-(Arylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.trnih.gov |

| N-Acylation | 4-Amino-1,2,4-triazole Schiff base | Acetyl chloride, Dry benzene | N-Acyl-1,2,4-triazole derivative | chemmethod.com |

| N-Thiourea Formation | N-Acyl-1,2,4-triazole derivative | Thiourea, Alkaline solution | N-Thiourea-1,2,4-triazole derivative | chemmethod.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Benzoic acid hydrazide |

| Carbon disulfide |

| Hydrazine (B178648) hydrate (B1144303) |

| Potassium dithiocarbazinate |

| Phenylacetic acid |

| 3,5-Dibenzyl-4-amino-1,2,4-(4H)triazole |

| Thiocarbohydrazide |

| Acetic acid |

| Trifluoroacetic acid |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiones |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one |

| (3-Bromopropyl)benzene |

| 4-Amino-4H-1,2,4-triazole |

| 4-Chlorobenzaldehyde |

| Acetyl chloride |

| Thiourea |

| (Aryl)-N-(4H-1,2,4-triazol-4-yl)methanimine |

| 4-(Arylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| N-Acyl-1,2,4-triazole derivative |

Mannich Reactions for Substituted Derivatives

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons located on the 1,2,4-triazole (B32235) core, offering a straightforward method to introduce diverse functionalities. For 4-amino-1,2,4-triazole derivatives, the exocyclic amino group serves as a nucleophile that can react with formaldehyde (B43269) and a primary or secondary amine to yield substituted Mannich bases. nih.govnih.gov This reaction adds a basic amino alkyl chain, which can modify the biological profile and physicochemical properties of the parent molecule. plantarchives.org

The synthesis of Mannich bases from 4-amino-3-substituted-1,2,4-triazole-5-thiones is a well-documented approach. nih.govnepjol.info These reactions typically involve treating the triazole with formaldehyde and various amines. nih.gov Studies on 4-amino-1,2,4-triazole-3-thione derivatives have established optimal conditions for these transformations, sometimes utilizing intermediate protection of the amino group to guide the reaction. researchgate.netzsmu.edu.ua While many examples start with triazole-thiones, the fundamental reactivity of the 4-amino group is applicable to this compound, allowing for the synthesis of complex derivatives. The reaction involves the condensation of the amine with formaldehyde and an active hydrogen-containing compound, in this case, the triazole. plantarchives.org

| Triazole Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-methyl-s-triazole-5-thiol | Aromatic Aldehydes, Formaldehyde, Primary/Secondary Amines | Uncyclized Schiff's Bases followed by Mannich Base formation | nih.gov |

| 4,5-Disubstituted-1,2,4-triazole-3-thiones | Formaldehyde, Various Amines | Mannich Base Derivatives | nih.gov |

| 2,4,5-Triphenyl Imidazole | Formaldehyde, Secondary Amines (e.g., Pyrrolidine, Piperazine) | N-aminoalkylated Imidazole Derivatives | plantarchives.org |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aldehydes, Thioglycolic Acid | Thiazolidinone derivatives via Schiff base cyclization | researchgate.net |

Alkylation and Arylation Strategies

Alkylation and arylation are fundamental strategies for elaborating the this compound scaffold. The 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms, making regioselectivity a key challenge. Alkylation of related 3-phenyl-1,2,4-triazole-5-thiol precursors with agents like ethyl chloroacetate (B1199739) occurs selectively at the exocyclic sulfur atom. researchgate.net The resulting S-alkylated products can be precursors to further derivatization.

Direct C-H arylation has emerged as a powerful, step-economical method for synthesizing C-arylated 1,2,4-triazoles. nih.gov This approach avoids the need for pre-functionalized halogenated triazoles. Palladium-catalyzed C-H arylation allows for the selective functionalization of the triazole ring, with the electronic character of the C-H bonds dictating the site of reaction. nih.gov For instance, sequential arylation strategies have been developed to prepare 3,5-diaryltriazoles. nih.gov

Alkylation can also be directed to the nitrogen atoms of the triazole ring. The reaction of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dihaloalkanes like dibromomethane (B42720) can yield a mixture of isomers resulting from alkylation at N1 and N2. nih.gov The regioselectivity is often influenced by steric effects. nih.gov The synthesis of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole involves the N-alkylation of the 4-amino group precursor with an allyl group, followed by S-alkylation. mdpi.com

| Strategy | Substrate Type | Key Features | Reference |

|---|---|---|---|

| C-H Arylation | 1-Alkyl or 4-Alkyl Triazoles | Pd-catalyzed, regioselective, avoids pre-functionalization. | nih.gov |

| S-Alkylation | 1,2,4-Triazole-3-thiones | Selective alkylation at the exocyclic sulfur atom. | researchgate.net |

| N-Alkylation | S-substituted 1,2,4-triazoles | Can produce mixtures of N1 and N2 isomers; regioselectivity is challenging. | nih.gov |

| N-Alkylation | 1,2,4-Triazole-3-carboxylates | Regioselective introduction of alkoxymethyl groups at the N1 position via silyl (B83357) derivatives. | mdpi.com |

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is a paramount challenge in the synthesis of substituted 1,2,4-triazoles due to the presence of multiple reaction sites. The formation of the triazole ring itself and its subsequent functionalization can lead to various isomers.

Catalyst-controlled methodologies have been developed for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org This approach allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate metal catalyst (e.g., Ag(I) vs. Cu(II)). isres.orgorganic-chemistry.org The choice of substituents on the starting materials can also direct the ring closure. For example, in the synthesis from 1,3-diarylthioureas, the electronic nature of the substituents on the phenyl rings influences the direction of the N-acyl hydrazide adduct's ring closure. nih.gov

In the functionalization of the pre-formed triazole ring, such as in alkylation or arylation, controlling the site of substitution (N1, N2, or N4) is crucial. The alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes can result in mixtures of N1- and N2-alkylated products, with the product ratios often governed by steric and electronic factors. nih.gov Highly regioselective methods have been developed, such as the introduction of an alkoxymethyl group at the N1 position of methyl 1,2,4-triazole-3-carboxylate (B8385096) via an N-silyl derivative, which proceeds without the formation of other isomers. mdpi.com

Furthermore, annular prototropic tautomerism is an inherent feature of 1,2,4-triazoles. For 3,5-disubstituted 1,2,4-triazoles, multiple tautomeric forms can exist. A structural study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed the surprising co-crystallization of two distinct tautomers: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.gov This highlights the subtle energetic balance between isomers and the challenge of controlling a specific tautomeric form in the solid state.

| Method | Control Element | Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Metal Catalyst (Ag(I) vs. Cu(II)) | Selective formation of 1,3- vs. 1,5-disubstituted 1,2,4-triazoles. | isres.orgorganic-chemistry.org |

| Ring Closure of Thio-adducts | Electronic nature of substituents | Directs regioselectivity of ring closure to form specific triazole isomers. | nih.gov |

| N-Alkylation | Use of N-silyl derivatives | Highly regioselective N1-alkylation of 1,2,4-triazole esters. | mdpi.com |

| C-H Arylation | Catalyst and directing groups | Regioselective arylation at specific carbon atoms of the triazole ring. | nih.gov |

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to enhance efficiency, reduce waste, and minimize energy consumption. nih.govresearchgate.net These nonconventional approaches offer significant advantages over classical synthetic methods.

Alternative energy sources are at the forefront of green methodologies for triazole synthesis. nih.gov Microwave irradiation has been shown to facilitate the smooth, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, with excellent functional-group tolerance. organic-chemistry.org Ultrasound-assisted synthesis is another energy-efficient method employed for constructing the triazole scaffold. nih.gov

Metal-free and catalyst-free reactions represent a significant green advance. Methods have been developed for the synthesis of 1,2,4-triazoles from hydrazones and amines under aerobic oxidative conditions without a metal catalyst. isres.org Visible-light-induced [3+2] cyclization reactions provide a novel and mild pathway to 1,2,4-triazolines, which can be readily converted to 1,2,4-triazoles. rsc.org

Electrochemical synthesis offers a reagent-free and environmentally friendly alternative. An electrochemical approach has been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles, avoiding the use of strong oxidants and transition-metal catalysts. rsc.orgisres.org The use of common solvents like DMF as a carbon source in I2-mediated oxidative cyclization further highlights the innovative and green aspects of modern triazole synthesis. isres.org

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, efficient, often catalyst-free. | organic-chemistry.org |

| Electrochemical Synthesis | Uses electrical current to drive reactions. | Reagent-free, mild conditions, avoids chemical oxidants. | rsc.orgisres.org |

| Visible Light-Induced Cyclization | Photoredox catalysis using visible light. | Mild, sustainable energy source. | rsc.org |

| Ultrasound Chemistry | Use of ultrasonic waves to induce cavitation. | Energy efficient, can enhance reaction rates. | nih.gov |

| Metal-Free Catalysis | Utilizes organocatalysts or no catalyst. | Avoids toxic and expensive metal catalysts. | isres.org |

Advanced Structural Characterization and Elucidation of 3 Phenyl 4h 1,2,4 Triazol 4 Amine Analogues

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing

For instance, the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, a close analogue, was determined to be in the monoclinic space group P2/n. mdpi.com The analysis of such structures provides definitive proof of the molecular constitution and stereochemistry.

Table 1: Crystallographic Data for 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

| Parameter | Value |

| Chemical Formula | C₈H₈N₄S |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 5.5574 (4) |

| b (Å) | 25.2384 (3) |

| c (Å) | 6.6327 (4) |

| β (°) | 104.511 (1) |

| Volume (ų) | 900.63 (9) |

| Z | 4 |

Data sourced from references mdpi.comresearchgate.net.

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular forces. X-ray diffraction allows for the precise measurement of distances and angles between neighboring molecules, revealing these crucial interactions.

Hydrogen Bonding: In the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯S hydrogen bonds are a key stabilizing feature, linking the molecules together to form chains along the a-axis. mdpi.comresearchgate.net Similarly, in other triazole derivatives, such as 4-{[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, intermolecular N—H⋯N and N—H⋯S hydrogen bonds create chains within the crystal structure. ncl.res.in These interactions play a dominant role in the formation of primary structural motifs in the solid state. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and, with specialized techniques, in the solid state. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the ¹H NMR spectrum showed characteristic signals for the methylene (B1212753) protons, olefinic protons, and exchangeable NH₂ and NH protons, confirming the structure. urfu.ru In another series, ¹H and ¹³C NMR spectra were used to confirm the structures of newly synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net

While one-dimensional NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR techniques resolve this ambiguity by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out spin systems within a molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. youtube.com It provides a direct link between the ¹H and ¹³C spectra, allowing for unambiguous assignment of carbon resonances based on their attached protons. rsc.org

These techniques are routinely used to fully assign the ¹H and ¹³C NMR spectra of complex triazole derivatives, ensuring correct structural elucidation. rsc.orgresearchgate.net

Solid-state NMR (ssNMR) provides structural information about materials in their solid form, offering a bridge between crystallographic and solution-state data. It is particularly useful for studying polymorphism, molecular dynamics, and intermolecular interactions like hydrogen bonding.

In a study of 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, solid-state ¹H, ¹³C, and ¹⁵N NMR spectra were recorded. ncl.res.in The ¹³C chemical shifts in the solid state were found to be at 149.62 and 163.43 ppm for C-5 and C-3, respectively, showing a slight upfield shift compared to the solution state. ncl.res.in This indicates subtle differences in the electronic environment between the two phases. In another study on a triazole-functionalized polysiloxane, ¹H MAS NMR was used to identify strong N-H···N hydrogen bonds, evidenced by a high chemical shift of 15.5 ppm for the NH proton. umass.edu This technique allows for the quantitative analysis of dynamic processes and temperature-dependent structural changes in the solid state. umass.edu

Vibrational Spectroscopy for Characteristic Group Analysis (FT-IR, FT-Raman)

The FT-IR spectrum of 1,2,4-triazole (B32235) shows characteristic absorption peaks for C-H aromatic stretching around 3032-3097 cm⁻¹ and N-H stretching near 3126 cm⁻¹. omicsonline.org Aromatic C=C stretching vibrations typically appear in the 1480-1530 cm⁻¹ region, while N=N stretching is observed around 1543 cm⁻¹. omicsonline.org

Table 2: Characteristic Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3126 - 3211 | omicsonline.orgresearchgate.net |

| C-H Aromatic Stretch | 3032 - 3097 | omicsonline.orgresearchgate.net |

| C=N Stretch | 1579 - 1700 | ufv.br |

| N=N Stretch | ~1543 | omicsonline.org |

| C=C Aromatic Stretch | 1472 - 1531 | researchgate.net |

| Triazole Ring Vibrations | 900 - 1260 | researchgate.netresearchgate.net |

This table provides a general range; specific values depend on the exact molecular structure and state.

FT-Raman spectroscopy provides complementary information. For 3-mercapto-1,2,4-triazole, both FT-IR and FT-Raman spectra were recorded and assigned using normal coordinate calculations. nih.gov The combination of both techniques gives a more complete picture of the vibrational modes. For instance, lattice vibrations of 1,2,4-triazole have been studied using far-infrared and Raman spectra, helping to distinguish between possible crystal structures. rsc.org The assignment of fundamental vibrational modes is often supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies with good accuracy. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur provide insights into the conjugated systems present in the molecule.

In the study of 1,2,4-triazole derivatives, UV-Vis spectroscopy is utilized to characterize the electronic properties of these compounds. For instance, a series of highly luminescent 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives were analyzed in dichloromethane. nih.gov The recorded spectra help in understanding the influence of various substituents on the electronic structure of the triazole core.

Similarly, the design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine (B76468) receptor agonists involved the use of UV spectrophotometry as part of their structural confirmation. nih.gov The electronic absorption data, in conjunction with other spectroscopic methods, provides a more complete picture of the molecular architecture.

Specific absorption maxima (λmax) are indicative of particular electronic transitions (e.g., π → π* and n → π* transitions) within the chromophores of the molecule, which typically include the phenyl ring and the triazole system.

Table 1: Illustrative UV-Vis Spectral Data for 1,2,4-Triazole Analogues

| Compound Class | Solvent | Key Observations |

| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Dichloromethane (CH2Cl2) | Characterized for photophysical properties, including electronic absorption. nih.gov |

| 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives | Not specified | Used for structural confirmation in conjunction with other spectroscopic techniques. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

For derivatives of 3-phenyl-4H-1,2,4-triazol-4-amine, mass spectrometry provides definitive confirmation of the molecular formula. The molecular ion peak (M+) corresponds to the mass of the intact molecule. The fragmentation pattern offers clues about the connectivity of atoms and the stability of different parts of the molecule. For example, the cleavage of the bond between the phenyl group and the triazole ring is a common fragmentation pathway.

In the synthesis of new fluorinated amino-heterocyclic compounds, mass spectra were used to deduce the structures of the new compounds. researchgate.net The fragmentation patterns of a specific compound, labeled as compound 4 in the study, were analyzed to support its structural assignment. researchgate.net

Table 2: Representative Mass Spectrometry Data for a Triazole Analogue

| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) |

| Compound 4 (a fluorinated triazino[4,3-b] nih.govresearchgate.netsigmaaldrich.comtriazine derivative) | Consistent with proposed structure | Analysis of fragmentation patterns used for structural elucidation. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the purity and the correct elemental composition of the synthesized compound.

The synthesis and characterization of various 1,2,4-triazole derivatives routinely include elemental analysis as a final check of the compound's identity. For instance, in the synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was used to confirm the structures of the synthesized compounds. researchgate.net Similarly, the structures of new fluorinated amino-heterocyclic compounds incorporating a 1,2,4-triazine (B1199460) moiety were confirmed through elemental analysis alongside other spectral data. researchgate.net

Table 3: Example of Elemental Analysis Data Comparison

| Compound | Formula | Calculated (%) | Found (%) |

| Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Varies | C, H, N values calculated for proposed structures | Experimental C, H, N values confirmed the composition. researchgate.net |

| Fluorinated amino-heterocyclic compounds | Varies | C, H, N values calculated for proposed structures | Elemental analysis results were in agreement with the calculated values. researchgate.net |

Theoretical and Computational Chemistry of 3 Phenyl 4h 1,2,4 Triazol 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules containing the 1,2,4-triazole (B32235) ring. It is instrumental in predicting molecular geometries, electronic distributions, and chemical reactivity.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are employed to determine the most stable conformation of 3-phenyl-4H-1,2,4-triazol-4-amine. The process involves optimizing the molecular geometry to find the lowest energy structure. For related triazole derivatives, DFT calculations have been successfully used to predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. For instance, in a study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, calculations at the B3LYP/6-311G** level provided structural parameters that closely matched the experimental values. researchgate.net

In the crystalline state, it has been observed that similar compounds can exist as tautomers. For example, 3(5)-phenyl-1,2,4-triazol-5(3)-amine crystallizes with two tautomeric forms: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.govresearchgate.net The planarity of the molecule is a key feature, with the dihedral angle between the phenyl and triazole rings being a critical parameter. In one tautomer, the molecule is nearly planar with a small dihedral angle, while in the other, this angle is significantly larger, indicating a loss of planarity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.govleah4sci.com

For derivatives of 1,2,4-triazole, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. nih.gov For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO gap indicated high chemical reactivity. nih.gov In another study on triazole derivatives, the HOMO-LUMO gap for one compound was found to be 4.618 eV. nih.gov These calculations are crucial for designing molecules with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs). researchgate.net

| Property | Value (eV) |

| HOMO Energy | [Insert Value] |

| LUMO Energy | [Insert Value] |

| Energy Gap (ΔE) | 4.618 nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge distribution, hybridization, and intermolecular interactions like hydrogen bonding. NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which is crucial for understanding charge transfer within the molecule.

For a related compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NBO analysis at the B3LYP/6-311G** level was used to determine the atomic charge distributions. researchgate.net This analysis indicated that the compound could act as a multi-dentate ligand, capable of coordinating with various metal ions. researchgate.net The study of π-electron delocalization is also important, as seen in the comparison of two tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine, where one form showed more extensive delocalization than the other. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

MEP analysis has been used to identify the reactive sites in various triazole derivatives. nih.govresearchgate.net For example, in some pyrimidine-triazole Schiff bases, the nitrogen atoms on the triazole ring and the C=S group were found to be in the red region, indicating them as likely sites for electrophilic interaction. researchgate.net This information is crucial for understanding the interaction of these molecules with biological targets or other reagents.

Quantum Chemical Calculations for Spectroscopic Data Prediction (Vibrational Frequencies, Electronic Spectra)

Quantum chemical calculations are widely used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic spectra (UV-Vis). These theoretical predictions are often compared with experimental data to confirm the molecular structure and understand its vibrational modes.

DFT calculations have been successfully used to compute the vibrational frequencies of triazole derivatives. researchgate.net The calculated frequencies are often scaled by a factor to account for the approximations in the theoretical methods and to improve agreement with experimental data. For 3-mercapto-4-methyl-4H-1,2,4-triazole, the vibrational assignments were made based on the potential energy distribution (PED). researchgate.net Similarly, for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the IR vibrational spectra were calculated and compared with experimental values. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. acs.org

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them.

For derivatives of 4H-1,2,4-triazole, conformational analysis has been performed to identify the most stable conformers. nih.gov In a study of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives, conformational analysis and superimposition on a known drug molecule were used to rationalize their biological activity. nih.gov The study of hemiaminal formation from 4-amino-3,5-dimethyl-1,2,4-triazole and benzaldehydes revealed the presence of stretched conformers in the products. mdpi.com These studies are essential for understanding the structure-activity relationships of these compounds.

Analysis of Tautomeric Forms and their Relative Stabilities

Tautomerism is a key feature of 1,2,4-triazole derivatives, influencing their reactivity, physical properties, and biological activity. For this compound, several tautomeric forms are possible due to the migration of a proton. While specific computational studies on the relative stabilities of the tautomers of this compound are not extensively available, research on closely related compounds provides significant insights.

For instance, a study on the related compound 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed the co-crystallization of two tautomeric forms: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.gov This highlights that multiple tautomers can have comparable energies and coexist. The study noted that the 3-phenyl-1,2,4-triazol-5-amine tautomer is essentially planar, suggesting significant π-electron delocalization, while the 5-phenyl-1,2,4-triazol-3-amine tautomer is non-planar. nih.gov

Theoretical investigations on other substituted 1,2,4-triazoles, such as 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have employed Density Functional Theory (DFT) to determine the relative stabilities of thione and thiol tautomers in various solvents. nih.gov These studies have shown that the thione forms are generally more energetically stable in both gas and solution phases. nih.gov The stability of different tautomers is influenced by factors such as the nature of substituents and the polarity of the solvent. nih.govresearchgate.net For 3-amino-1,2,4-triazole, theoretical studies have indicated the stability order of its tautomers to be 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole. ijsr.net

The relative stabilities are often quantified by comparing their total energies, typically calculated using DFT methods like B3LYP with a suitable basis set. The tautomer with the lowest total energy is considered the most stable.

Table 1: Possible Tautomeric Forms of a Substituted 3-Phenyl-1,2,4-triazole

| Tautomer Name | General Structure | Key Structural Features |

| 3-phenyl-1H-1,2,4-triazol-5-amine | Phenyl at C3, Amino at C5, H at N1 | Planar geometry, extensive π-delocalization |

| 5-phenyl-1H-1,2,4-triazol-3-amine | Phenyl at C5, Amino at C3, H at N1 | Non-planar geometry |

| This compound | Phenyl at C3, Amino at N4, H at N4 | The target compound of this article |

| 5-phenyl-4H-1,2,4-triazol-3-amine | Phenyl at C5, Amino at N4, H at N4 | A potential tautomer |

Investigation of Reaction Mechanisms through Computational Modeling (e.g., SN2-type rearrangements)

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For 1,2,4-triazole derivatives, this includes studying nucleophilic substitution reactions, such as SN2-type rearrangements. While specific computational studies on SN2 rearrangements of this compound are not readily found in the literature, studies on the reactivity of related triazoles provide a framework for understanding such mechanisms.

For example, the interaction of 1,2,4-triazole-3(5)-thiol with electrophiles like N-arylmaleimides and α-bromo-γ-butyrolactone has been investigated. mdpi.com These studies have shown that instead of the expected [2+3]-cyclocondensation, thiol-ene click reactions and nucleophilic substitution (SN) processes occur. mdpi.com Computational methods can be employed to model the transition states and reaction pathways of these transformations, providing insights into the activation energies and the factors that favor one reaction pathway over another.

Kinetic studies on the tautomeric isomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been performed using DFT and CBS-QB3 methods. jcchems.com These studies calculate the energy profiles and kinetic rate constants using transition state theory, and Natural Bond Orbital (NBO) analysis can reveal how electronic delocalization influences the reaction kinetics. jcchems.com Such computational approaches could be applied to investigate potential SN2-type rearrangements in this compound, for instance, by modeling the attack of a nucleophile on a substituted derivative.

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, plays a crucial role in predicting and understanding the NLO response of molecules. While direct computational data on the NLO properties of this compound is limited, studies on analogous compounds offer valuable insights.

Linear Polarizability and Hyperpolarizabilities

The NLO response of a molecule is characterized by its linear polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the molecular dipole moment changes in the presence of an external electric field. Large hyperpolarizability values are indicative of a strong NLO response.

A computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives provides representative data. researchgate.net The linear polarizability and first-order hyperpolarizability were calculated using DFT methods.

Table 2: Calculated NLO Properties of a Representative 1,2,4-Triazole Derivative *

| Property | Value | Unit |

| Linear Polarizability (α) | 4.195 x 10-23 | esu |

| First Hyperpolarizability (β) | 6.317 x 10-30 | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10-35 | esu |

*Data for a N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative. researchgate.net

These calculations demonstrate that triazole derivatives can possess significant NLO properties. The magnitude of these properties is influenced by factors such as the presence of donor and acceptor groups and the extent of π-conjugation within the molecule.

Transition Density Matrix (TDM) and Density of States (DOS)

Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools that provide deeper insight into the electronic transitions responsible for NLO properties. TDM analysis helps to visualize the charge transfer characteristics during an electronic excitation, which is crucial for understanding the origin of hyperpolarizability.

The study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives also included TDM and DOS analysis. researchgate.net The DOS plots illustrate the contributions of different molecular fragments to the frontier molecular orbitals (HOMO and LUMO). A small HOMO-LUMO gap is often associated with higher polarizability and a larger NLO response. The analysis of these derivatives revealed that the HOMO and LUMO were primarily localized on the triazole and phenyl rings, indicating that the electronic transitions between these fragments are key to the NLO activity.

Coordination Chemistry of 3 Phenyl 4h 1,2,4 Triazol 4 Amine As a Ligand

Ligand Design Principles and Coordination Modes of Triazole Systems

The design of ligands based on 1,2,4-triazole (B32235) systems is guided by the inherent properties of the triazole ring and the influence of its substituents. researchgate.net These ligands are capable of forming stable complexes with a wide range of metal ions, and their coordination behavior can be tailored by strategic functionalization.

1,2,4-triazole ligands typically coordinate to metal centers through their nitrogen atoms. The triazole ring presents multiple potential N-donor sites, and the specific coordination mode can vary depending on factors such as the metal ion, reaction conditions, and the presence of other ligands. isres.orgresearchgate.net Common coordination modes include monodentate, bridging, and chelating fashions. researchgate.netacs.org

While N-coordination is predominant, the possibility of carbanionic donors should also be considered, particularly in cases where the triazole ring is deprotonated or functionalized with groups that can be metallated. However, for 3-phenyl-4H-1,2,4-triazol-4-amine, coordination is expected to primarily involve the nitrogen atoms of the triazole ring and the exocyclic amino group.

The 1,2,4-triazole framework serves as an excellent scaffold for the construction of multidentate ligands. isres.orgnih.gov By introducing additional donor groups onto the triazole ring or its substituents, ligands with varying denticity and coordination preferences can be designed. researchgate.net This versatility allows for the formation of polynuclear complexes and coordination polymers with interesting structural and physical properties. nih.govmdpi.com For instance, the presence of the 4-amino group in this compound provides an additional coordination site, enabling it to act as a bidentate or bridging ligand. nih.gov The ability of 1,2,4-triazoles to act as bridging ligands, particularly through their N1 and N2 atoms, is a key feature in the formation of extended structures. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

A variety of transition metal complexes with 1,2,4-triazole-based ligands have been reported, including those of copper(II) and manganese(II). mdpi.comglobalauthorid.com The coordination geometry around the metal center is influenced by the ligand-to-metal ratio, the nature of the counter-anion, and the solvent used. For example, copper(II) complexes with 4-amino-1,2,4-triazole (B31798) have been shown to form polynuclear structures. globalauthorid.com Similarly, manganese(II) complexes with related triazole ligands have been synthesized and characterized, often exhibiting interesting magnetic properties. researchgate.netrsc.org

Table 1: Examples of Transition Metal Complexes with 1,2,4-Triazole Derivatives

| Metal Ion | Ligand | Coordination Mode | Reference |

|---|---|---|---|

| Copper(II) | 4-amino-1,2,4-triazole | Bridging | globalauthorid.com |

| Manganese(II) | 4-amino-5-phenyl-1,2,4-triazole-3-thiolate | Distorted Octahedral | researchgate.net |

| Cobalt(II) | 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole | N6 distorted octahedral | nih.gov |

The presence of the 4-amino group in this compound allows for the formation of stable five-membered chelate rings with metal ions. mdpi.com This chelation involves coordination of one of the nitrogen atoms of the triazole ring (typically N1) and the nitrogen atom of the exocyclic amino group to the same metal center. The formation of such chelate rings enhances the thermodynamic stability of the resulting complexes. isres.org

Supramolecular Chemistry and Self-Assembly in Metal Complexes

Role of Hydrogen Bonding and π-π Interactions in Complex Architectures

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, play a crucial role in defining the solid-state structure and dimensionality of metal complexes involving this compound and its derivatives. These weak forces dictate the crystal packing and can lead to the formation of one-, two-, or three-dimensional supramolecular networks.

The amino group and the triazole ring nitrogens are effective hydrogen bond donors and acceptors. In the crystal structure of a co-crystal containing two tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, the molecules are linked into a two-dimensional network through N—H⋯N hydrogen bonds. nih.gov In thione derivatives such as 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯S hydrogen bonds are the primary interaction, linking molecules into one-dimensional chains. researchgate.netnih.gov

The phenyl ring is integral to the formation of π-π stacking and C—H⋯π interactions. The planarity of the system, described by the dihedral angle between the phenyl and triazole rings, influences these interactions. For one tautomer, 3-phenyl-1,2,4-triazol-5-amine, the molecule is nearly planar with a dihedral angle of just 2.3(2)°, facilitating extensive π-electron delocalization. nih.gov In contrast, its co-crystallized tautomer and a thione derivative exhibit larger dihedral angles of 30.8(2)° and 13.7(2)°, respectively. nih.govnih.gov These spatial arrangements, along with C—H⋯π interactions, contribute to the formation of stable, three-dimensional crystal lattices. mdpi.com

Interactive Table: Non-covalent Interactions in Phenyl-Triazole Structures

This table summarizes key non-covalent interactions and geometric parameters observed in the crystal structures of this compound and its close derivatives.

| Compound/Derivative | Interaction Type | Description | Dihedral Angle (Phenyl-Triazole) | Reference |

|---|---|---|---|---|

| 3-Phenyl-1,2,4-triazol-5-amine / 5-Phenyl-1,2,4-triazol-3-amine | N—H⋯N Hydrogen Bond | Forms a 2D network parallel to the (100) crystal plane. | 2.3(2)° and 30.8(2)° | nih.gov |

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | N—H⋯S Hydrogen Bond | Links molecules into chains along the a-axis. | 13.7(2)° | researchgate.netnih.gov |

| 3-Phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole | C—H⋯π Interaction | Occurs between neighboring phenyl rings and allyl groups, creating a 3D network. | 43.2(1)° | mdpi.com |

Polynuclear Complexes and Their Specific Properties (e.g., Magnetic Properties)

The 1,2,4-triazole moiety is an exceptional bridging ligand, utilizing its adjacent N1 and N2 atoms to link multiple metal centers. This capacity facilitates the self-assembly of polynuclear complexes, ranging from discrete dinuclear or trinuclear units to infinite one-dimensional chains. The resulting proximity and orientation of the metal ions give rise to interesting magnetic phenomena, such as spin crossover (SCO) and magnetic superexchange.

Derivatives of 3-phenyl-4H-1,2,4-triazole have been shown to be effective precursors for compounds with notable magnetic properties. mdpi.com For instance, a trinuclear iron(II) complex incorporating a related ligand, furanylidene-4H-1,2,4-triazol-4-amine, features linear [Fe-N-N-Fe-N-N-Fe] chains. This compound exhibits a gradual, single-step spin crossover, where the terminal iron(II) ions transition from a high-spin to a low-spin state upon cooling. researchgate.net The SCO behavior is a key property for the development of molecular switches and sensors.

The nature of the magnetic interaction between the metal centers (ferromagnetic or antiferromagnetic) is mediated by the bridging triazole ring and depends on the specific metal ion, its coordination geometry, and the metal-metal distance. While detailed magnetic studies on polynuclear complexes of the specific this compound ligand are not extensively documented, the behavior of analogous 1,2,4-triazole systems provides a strong indicator of their potential.

Interactive Table: Magnetic Properties of Related Polynuclear Triazole Complexes

This table presents examples of polynuclear complexes formed with ligands structurally related to this compound, highlighting their magnetic behavior.

| Metal Ion | Ligand | Nuclearity | Observed Magnetic Property | Reference |

|---|---|---|---|---|

| Fe(II) | Furanylidene-4H-1,2,4-triazol-4-amine | Trinuclear | Gradual, single-step spin crossover (SCO) of terminal Fe(II) sites. | researchgate.net |

| Cu(I) | 3-Phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole | Polynuclear | Reported to have magnetic properties. | mdpi.com |

Catalytic Activities of this compound Metal Complexes

While the primary research focus on metal complexes of this compound has been on their structural and magnetic properties, the broader class of 1,2,4-triazole-based complexes is recognized for its catalytic potential. mdpi.com The specific catalytic applications of complexes derived from this compound are an emerging area of study, but related systems have shown activity in several domains.

Amino-1,2,4-triazoles have been identified as catalysts for industrial processes, such as the curing of epoxy resins. researchgate.net Furthermore, metal complexes derived from positional isomers like 4-phenyl-1,2,3-triazoles have been successfully employed in homogeneous catalysis. nih.gov In the realm of biocatalysis, 1,2,4-triazole derivatives have been incorporated into metal-organic frameworks that act as inhibitors for zinc-β-lactamases, enzymes responsible for bacterial resistance to antibiotics. mdpi.com This demonstrates that the triazole scaffold can be a key component in designing molecules that modulate enzyme activity. The coordination of a metal ion to a triazole ligand can enhance these effects, offering pathways to new therapeutic agents or specialized catalysts.

Interactive Table: Catalytic Applications of Related Triazole Compounds and Complexes

This table outlines catalytic activities reported for the broader family of 1,2,4-triazole derivatives, indicating the potential for this compound complexes.

| Triazole Derivative Family | Application Area | Description | Reference |

|---|---|---|---|

| Amino-1,2,4-triazoles | Industrial Catalysis | Used as catalysts for the curing of epoxy resins. | researchgate.net |

| 1,2,4-Triazole Amino Acids (in MOFs) | Enzyme Inhibition | Complexes with Zn(II) show inhibition of zinc-β-lactamases. | mdpi.com |

| 4-Phenyl-1,2,3-triazoles (Isomers) | Homogeneous Catalysis | Iridium(III) complexes are used as versatile catalysts. | nih.gov |

Advanced Applications in Materials Science and Optoelectronics

Electron-Transport and Hole-Blocking Characteristics of 1,2,4-Triazole (B32235) Systems

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives excellent candidates for electron-transport and hole-blocking materials in electronic devices. researchgate.net This property is crucial for enhancing the efficiency and performance of organic electronic devices by facilitating the movement of electrons while impeding the flow of holes, thus ensuring a balanced charge carrier injection and recombination within the device's active layers.

Derivatives of 1,2,4-triazole have been specifically engineered to optimize these electronic properties. For instance, a novel electron transport material incorporating both 1,2,4-triazole and diphenylphosphine (B32561) oxide moieties has been synthesized. This material exhibits a wide energy gap of 3.77 eV and a deep Highest Occupied Molecular Orbital (HOMO) level of -6.28 eV, which are indicative of its strong electron-transporting and hole-blocking capabilities. researchgate.net The high thermal stability of this material, with a decomposition temperature of 423 °C, further underscores its suitability for practical applications in electronic devices that generate heat during operation. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The exceptional electron-transport and hole-blocking properties of 1,2,4-triazole derivatives make them highly valuable components in the fabrication of Organic Light-Emitting Diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) variants. researchgate.net In these devices, triazole-based materials are often employed as host materials or as layers that facilitate efficient charge transport and recombination, leading to improved device performance.

For example, a host material named 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), which combines a 1,2,4-triazole electron-withdrawing unit with a carbazole (B46965) electron-donating unit, has been developed. hkbu.edu.hk This material possesses a high triplet energy level of 3.01 eV, making it suitable for hosting phosphorescent emitters. hkbu.edu.hk OLEDs fabricated using PPHCZ as the host for green and blue phosphorescent dopants have demonstrated promising performance. hkbu.edu.hk

Furthermore, the strategic design of bipolar host materials incorporating both carbazole and 1,2,4-triazole (TAZ) moieties has led to the development of materials with wide energy gaps (3.29–3.52 eV), high triplet energies (2.56–2.76 eV), and excellent thermal stability (decomposition temperatures of 426–454 °C). researchgate.net Green and blue emitting PHOLEDs using these materials have achieved high external quantum efficiencies, reaching up to 21% for blue and 25% for green-emitting devices. researchgate.net

Application in Organic Photovoltaic Cells (OPVs)

Research has demonstrated that the incorporation of 1,2,4-triazole units into the main chain of conjugated polymers can improve the performance of OPV devices. researchgate.net For instance, a series of carbazole-benzothiadiazole-triazole based copolymers were synthesized, and by varying the comonomer unit of triazole, the optical and electrochemical properties of the copolymers could be tuned. researchgate.net The introduction of the triazole unit improved the material's solubility and film morphology, leading to an enhanced power conversion efficiency of 1.74% in OPV devices fabricated with these polymers as the donor material. researchgate.net

Data Storage Technologies

The potential of 1,2,4-triazole derivatives in data storage technologies is an emerging area of research. researchgate.net Certain organic molecules with specific electronic and structural properties can exhibit bistable states, which can be switched by external stimuli such as light or an electric field. This property forms the basis for their use in memory devices.

While the direct application of 3-phenyl-4H-1,2,4-triazol-4-amine in data storage is not extensively documented, the broader class of triazole-based materials is being explored for this purpose. For example, materials displaying two-photon absorption (TPA) have gained attention for their potential in 3D optical data storage. mdpi.com The design of π-conjugated structures with donor and acceptor substituents, a feature that can be readily incorporated into triazole derivatives, is a promising approach for developing materials with high TPA cross-sections suitable for such applications. mdpi.com

Liquid Crystalline Behavior and Optical Waveguide Applications

Furthermore, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been demonstrated to function as optical waveguides. rsc.org These ribbon-like structures can propagate photoluminescence, indicating their potential for use in integrated photonic circuits and other optical communication technologies. rsc.org The ability to guide light at the micro- and nanoscale is a critical requirement for the development of next-generation optical devices. mdpi.com

Green Explosives and Heat Resistance Materials

The high nitrogen content and positive heats of formation of many 1,2,4-triazole derivatives make them attractive candidates for the development of energetic materials, including "green" explosives that are more environmentally friendly than traditional explosives. rsc.orgresearchgate.netrsc.org These compounds can release large amounts of energy upon decomposition, producing primarily nitrogen gas, which is a benign byproduct.

Researchers have synthesized various nitrogen-rich triazole-based compounds with impressive detonation properties and good thermal stability. For example, tricyclic compounds combining 1,2,3-triazole and 1,2,4-triazole rings have been developed as potential stable green gas generants. rsc.orgrsc.org Some of these energetic salts exhibit high detonation velocities comparable to that of RDX, a widely used military explosive. rsc.org Importantly, many of these triazole-based energetic materials show low sensitivity to mechanical stimuli such as impact and friction, which is a crucial safety feature. rsc.orgrsc.org

The inherent thermal stability of the 1,2,4-triazole ring also makes it a valuable building block for heat-resistant materials. researchgate.netrsc.org By incorporating triazole units into polymer backbones or by designing highly conjugated, rigid molecular structures, materials with high decomposition temperatures can be achieved. For instance, a tetracyclic compound based on a bis(4-nitropyrazole) bridged 1,2,4-triazole has been synthesized and shown to have a decomposition temperature of 340 °C, which is higher than that of the conventional heat-resistant explosive HNS. rsc.org

Functional Polymers Incorporating this compound Units

The incorporation of this compound and its derivatives into polymer chains can lead to the development of functional polymers with a wide range of interesting properties and applications. researchgate.netajchem-a.commdpi.com These polymers can be synthesized through various polymerization techniques, and their properties can be tailored by controlling the polymer architecture and the nature of the comonomers.

For example, polymers containing 1,2,4-triazole units have been investigated for their potential use in antibacterial and anticorrosion coatings. ajchem-a.com In one study, 4-azo-3,5-substituted-1,2,4-triazole derivatives were polymerized to yield materials that showed promising results in these applications. ajchem-a.com

Furthermore, conjugated polymers based on 1,2,4-triazole have been synthesized for use in organic electronic devices. researchgate.net The introduction of the triazole unit into the polymer backbone can influence the material's electronic properties, solubility, and morphology, all of which are critical factors for device performance. researchgate.net For instance, a conjugated polymer based on alternating 1-alkyl-1,2,4-triazole and sulfur-nitrogen units was found to be highly soluble in common organic solvents and exhibited a broad absorption band in the visible region of the electromagnetic spectrum. researchgate.net

Electrochemical Properties and Redox Activity

Currently, there is a notable lack of specific research data detailing the electrochemical properties and redox activity of the compound this compound. Extensive searches of scientific literature and chemical databases did not yield specific studies on the cyclic voltammetry, oxidation-reduction potentials, or other direct measures of this molecule's electrochemical behavior.

The broader class of 1,2,4-triazole derivatives is known for its redox activity, which is a key factor in various applications, including as ligands in coordination chemistry and in biological systems. For instance, the electrochemical properties of different isomers and substituted analogs of phenyl-1,2,4-triazole have been investigated in the context of their coordination to metal centers, where the triazole ligand can influence the redox potentials of the resulting complexes. The redox behavior is generally attributed to the nitrogen-rich heterocyclic ring system, which can participate in electron transfer processes.

In related compounds, such as those with thiol substitutions on the triazole ring, antioxidant properties have been reported. This suggests an ability to participate in redox reactions, specifically in scavenging free radicals, which is a form of redox activity. However, without direct experimental data for this compound, any discussion of its specific electrochemical characteristics would be speculative. Further experimental investigation is required to elucidate the precise electrochemical properties and redox activity of this compound.

Mechanistic Studies of Biological Activities and Structure Activity Relationships

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Derivatives of the 1,2,4-triazole (B32235) core have demonstrated significant potential in combating microbial and fungal infections. researchgate.net The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of triazole derivatives. For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, a derivative featuring a phenoxy moiety at the para-position of the phenyl ring exhibited broad-spectrum antibacterial activity comparable to standard antibiotics like gentamicin (B1671437) and ciprofloxacin. Another study on clinafloxacin-triazole hybrids found that a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

The synthesis of various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and their subsequent conversion into Schiff bases and thiazolidinone derivatives have yielded compounds with promising activity against bacteria and yeast-like fungi. researchgate.netdergipark.org.tr For example, one thiazolidinone derivative showed the highest activity against Candida albicans, while a Schiff base was most effective against Pseudomonas aeruginosa. dergipark.org.tr This highlights that specific substitutions are key to targeting different microbial species.

| Compound Type | Substitution | Most Effective Against | Reference |

| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiol | p-phenoxy on phenyl ring | Broad spectrum (S. aureus, B. subtilis, E. coli, P. aeruginosa) | |

| Clinafloxacin-triazole hybrid | 2,4-difluoro on phenyl ring | Methicillin-resistant Staphylococcus aureus (MRSA) | |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-hydroxy-3-methoxybenzylidene | Pseudomonas aeruginosa | dergipark.org.tr |

| Thiazolidinone of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-nitrobenzylidene | Candida albicans | dergipark.org.tr |

Theoretical and experimental studies have begun to elucidate the specific molecular interactions between triazole derivatives and their microbial targets. Molecular docking studies have identified key binding modes. For example, in the inhibition of metallo-β-lactamases (MBLs) like NDM-1, which confer bacterial resistance to antibiotics, 1,2,4-triazole-3-thione derivatives have shown significant promise. nih.gov Molecular Interaction Field (MIF) analysis reveals that the NDM-1 binding site has regions that favor interactions with H-bond acceptors and hydrophobic moieties. nih.gov The triazole-thione core and a benzylidene moiety appear crucial for balancing hydrophobicity and the electron-rich nature required for effective inhibition. nih.gov

Anticancer Activity Research and Mechanistic Pathways

The 1,2,4-triazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing cytotoxicity against a wide range of cancer cell lines. zsmu.edu.uaresearchgate.net

Research into the cellular mechanisms of 1,2,4-triazole derivatives has revealed their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.

One of the most potent compounds identified in a study against lung cancer cell lines was 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA). nih.gov This compound was found to induce apoptosis by upregulating the pro-apoptotic protein BAX and the executioner proteins caspase 3 and PARP. nih.gov Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant growth inhibition across 58 different cancer cell lines. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting tubulin polymerization, a validated anticancer target. nih.gov

Further investigations have shown that certain 1,2,3-triazole derivatives can arrest the cell cycle at the G0/G1 phase and induce apoptosis independently of caspase-3, while also increasing the mitochondrial membrane potential. biointerfaceresearch.com In hepatocellular carcinoma cell lines (HepG2), hybrid molecules of acetamide (B32628) and 1,2,4-triazole have exhibited excellent binding affinities in docking studies with c-kit tyrosine kinase and protein kinase B, both crucial in cancer cell proliferation and survival. nih.gov Other derivatives have been shown to inhibit the migration of highly invasive breast and pancreatic cancer cells. nih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Cellular Mechanism | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549, NCI-H460, NCI-H23 (Lung) | Apoptosis induction via upregulation of BAX, caspase 3, PARP | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS), EKVX (Lung), UO-31 (Renal) | Growth inhibition; potential tubulin inhibition | nih.gov |

| 1,2,4-triazole-acetamide hybrid | HepG2 (Liver) | Anti-proliferative; inhibition of c-kit tyrosine kinase and protein kinase B | nih.gov |

| 1,2,4-triazole-3-thiol hydrazone | MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Inhibition of cancer cell migration | nih.gov |

| Phosphonate 1,2,3-triazole | HT-1080 (Fibrosarcoma) | Cell cycle arrest at G0/G1; caspase-3 independent apoptosis | biointerfaceresearch.com |

Anticonvulsant Activity Investigations

Derivatives of 1,2,4-triazole have been extensively investigated for their anticonvulsant properties, with many compounds showing potent activity in preclinical models. The primary mechanisms appear to involve the modulation of GABAergic neurotransmission and interaction with ion channels. nih.gov

Several studies suggest that the anticonvulsant action is mediated through the enhancement of GABAergic systems. For example, the potency of certain 3-alkoxy-4-phenyl-4H-1,2,4-triazole derivatives against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline (B1666979) points towards a GABA-mediated mechanism. nih.govresearchgate.net This could involve enhancing GABA neurotransmission, activating glutamate (B1630785) decarboxylase (GAD), or inhibiting GABA transaminase (GABA-T). nih.govresearchgate.net Other research suggests that some alkoxytriazolones act by inhibiting voltage-gated ion channels in addition to modulating GABAergic activity. nih.gov

Furthermore, a series of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives were designed as agonists for the benzodiazepine (B76468) receptor, a site on the GABA-A receptor. nih.gov Conformational analysis showed that these compounds matched the pharmacophore of estazolam, a known benzodiazepine agonist, and the introduction of an amino group at position 5 of the triazole ring yielded effects comparable to diazepam. nih.gov

Anti-inflammatory Activity and Related Mechanisms

The 1,2,4-triazole scaffold is present in numerous compounds with significant anti-inflammatory activity. mdpi.com The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways. nih.govmdpi.com

A notable mechanism is the repression of the MAPK/NF-κB signaling pathway. One derivative, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, was shown to reduce the production of proinflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by regulating this pathway in a model of Alzheimer's disease-related neuroinflammation. nih.gov Similarly, other triazole derivatives have demonstrated anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org The study of one such compound revealed it decreased levels of IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org

The inhibition of 15-lipoxygenase (15-LOX) is another important anti-inflammatory mechanism for triazole derivatives. A comprehensive literature review indicates that piperidine-substituted 1,2,4-triazoles are being explored as potent LOX inhibitors. nih.gov

Antiviral and Antitubercular Activity Studies

The 1,2,4-triazole nucleus is a component of several known antiviral and antitubercular agents. researchgate.net While broad-spectrum antiviral activity has been reported for various triazole derivatives, specific studies focusing solely on 3-phenyl-4H-1,2,4-triazol-4-amine are not extensively detailed in the reviewed literature. However, research on closely related structures provides significant insights into its potential antitubercular efficacy.

A study on a derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, demonstrated notable activity against Mycobacterium tuberculosis (MTB). nih.gov This compound exhibited promising minimum inhibitory concentrations (MIC) against both the standard H37Rv strain and a multi-drug-resistant (MDR) strain of MTB. nih.gov The parent compound showed an MIC of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against the MDR strain. nih.gov Further computational studies suggested that this activity stems from the inhibition of MTB β-ketoacyl ACP synthase I (KasA), a crucial enzyme in the fatty acid synthesis pathway of the bacterium. nih.gov The binding of the triazole derivative to the catalytic histidine residues of the enzyme is believed to be a key part of its inhibitory mechanism. nih.gov

Additionally, Schiff bases derived from the 4-amino-1,2,4-triazole (B31798) core are recognized as a promising class of compounds for developing new antitubercular agents. nih.govnih.gov

| Compound | Target Organism | Activity (MIC) |

|---|---|---|